PF-05198007

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

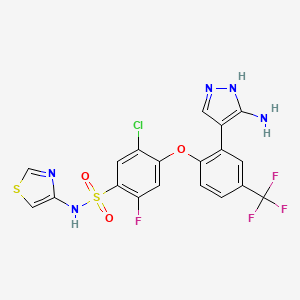

C19H12ClF4N5O3S2 |

|---|---|

Poids moléculaire |

533.9 g/mol |

Nom IUPAC |

4-[2-(5-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide |

InChI |

InChI=1S/C19H12ClF4N5O3S2/c20-12-4-16(34(30,31)29-17-7-33-8-26-17)13(21)5-15(12)32-14-2-1-9(19(22,23)24)3-10(14)11-6-27-28-18(11)25/h1-8,29H,(H3,25,27,28) |

Clé InChI |

QCDLGAPJZJODRJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1C(F)(F)F)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F |

Origine du produit |

United States |

Foundational & Exploratory

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of PF-05198007, a potent and selective arylsulfonamide inhibitor of the voltage-gated sodium channel Nav1.7. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of pain therapeutics. Herein, we consolidate quantitative data, detail experimental protocols, and visualize key pathways to offer a comprehensive understanding of this compound's interaction with its target.

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in pain signaling.[1][2] Preferentially expressed in peripheral sensory and sympathetic neurons, Nav1.7 acts as a threshold channel, amplifying subthreshold depolarizations to initiate action potentials.[3][4] Its pivotal role in human pain perception is underscored by genetic studies demonstrating that loss-of-function mutations lead to a congenital insensitivity to pain, while gain-of-function mutations result in debilitating inherited pain syndromes.[2] This has positioned Nav1.7 as a highly attractive target for the development of novel analgesics.

This compound has emerged as a key tool compound for dissecting the physiological role of Nav1.7 due to its high potency and selectivity. This guide will explore the specifics of its inhibitory action, providing a foundational resource for further research and development in the pursuit of effective pain management.

Quantitative Analysis of this compound Activity

The following tables summarize the available quantitative data for this compound and the related compound PF-05089771, highlighting their potency and selectivity for the Nav1.7 channel.

| Compound | Assay Type | Cell Line | Target | IC50 (nM) | Reference Compound | IC50 (nM) |

| PF-05089771 | Whole-cell Patch Clamp | HEK293 | hNav1.7 | 11 | - | - |

| PF-05089771 | Whole-cell Patch Clamp | HEK293 | hNav1.7 | 9.49 | - | - |

Table 1: In Vitro Potency of Arylsulfonamide Nav1.7 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values for PF-05089771, a compound with a similar pharmacodynamic profile to this compound, against human Nav1.7 (hNav1.7) channels expressed in HEK293 cells. The data indicates high-potency inhibition in the low nanomolar range.

| Compound | Parameter | Species | In Vivo Model | Dosing | Effect |

| This compound | TTX-S Current Inhibition | Mouse | DRG Neurons | 30 nM | 83.0 ± 2.7% block of total TTX-S current |

| This compound | Capsaicin-Induced Flare | Mouse (WT) | Capsaicin Flare | 1 or 10 mg/kg (oral) | Significant reduction in flare response |

| This compound | Capsaicin-Induced Nociceptive Behavior | Mouse | Capsaicin-Induced Pain | - | Inhibition of nociceptive behavior |

| PF-05089771 | Acetic Acid-Induced Writhing | Mouse | Visceral Pain | 100 mg/kg (i.p.) | Significant decrease in writhing behavior |

Table 2: In Vitro and In Vivo Pharmacodynamic Effects of this compound and PF-05089771. This table summarizes the functional effects of this compound and PF-05089771 in both in vitro and in vivo models. These results demonstrate the ability of these compounds to engage the Nav1.7 target in native systems and produce analgesic effects in preclinical pain models.

Experimental Protocols

To ensure the reproducibility and further exploration of the mechanism of action of this compound, detailed experimental protocols for key assays are provided below.

Whole-Cell Voltage-Clamp Electrophysiology

Objective: To determine the potency and selectivity of compounds on Nav1.7 channels.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel.

Protocol:

-

Cell Preparation: HEK293 cells expressing hNav1.7 are cultured under standard conditions. Prior to recording, cells are dissociated and plated onto glass coverslips.

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, pH adjusted to 7.3 with CsOH.

-

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

Pipettes are pulled from borosilicate glass and have a resistance of 1-3 MΩ when filled with the internal solution.

-

To assess the inhibition of the inactivated state of Nav1.7, the following voltage protocol is used:

-

Cells are held at a holding potential of -120 mV.

-

A conditioning prepulse to approximately -70 mV is applied for 5 seconds to induce channel inactivation.

-

A brief return to -120 mV for 5 ms is followed by a 50 ms test pulse to 0 mV to elicit sodium currents.

-

-

To measure resting-state block, cells are held at -120 mV and stepped directly to 0 mV for 50 ms.

-

-

Data Analysis:

-

Peak inward sodium currents are measured before and after the application of the test compound.

-

The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.

-

Capsaicin-Induced Flare Model in Mice

Objective: To assess the in vivo efficacy of Nav1.7 inhibitors on neurogenic inflammation.

Animal Model: Wild-type (WT) mice.

Protocol:

-

Compound Administration: this compound is administered orally at doses of 1 or 10 mg/kg.

-

Capsaicin Application: A solution of capsaicin is applied topically to the hind paw of the mice.

-

Flare Measurement: The area of the resulting flare (vasodilation) is measured over time.

-

Data Analysis: The area under the curve (AUC) for the flare response is calculated and compared between vehicle-treated and compound-treated groups.

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language, illustrate the signaling pathway of Nav1.7 in pain and the experimental workflow for evaluating Nav1.7 inhibitors.

Figure 1: Nav1.7 Signaling Pathway in Pain and Inhibition by this compound.

Figure 2: Experimental Workflow for a Nav1.7 Inhibitor.

Mechanism of Action of this compound

This compound is an arylsulfonamide that acts as a potent and selective inhibitor of the Nav1.7 sodium channel. Its mechanism of action is state-dependent, meaning it preferentially binds to and stabilizes the inactivated state of the channel. By doing so, this compound prevents the channel from returning to the resting state, thereby reducing the number of available channels that can open in response to depolarization. This leads to a decrease in the excitability of nociceptive neurons.

The inhibitory profile of the related compound PF-05089771 suggests that it interacts with the voltage-sensor domain (VSD) of domain IV of the Nav1.7 channel.[5] A conformational change in this VSD upon depolarization is thought to reveal a high-affinity binding site for the inhibitor, leading to the stabilization of a non-conducting conformation from which recovery is slow.[5] Given the similar pharmacodynamic profile, it is highly probable that this compound shares this mechanism of action.

In preclinical models, the functional consequence of this inhibition is a reduction in the electrical activity of nociceptors. As demonstrated, this compound potently blocks the tetrodotoxin-sensitive (TTX-S) sodium current in dorsal root ganglion (DRG) neurons, a current predominantly carried by Nav1.7.[6] This translates to a diminished response to painful stimuli in vivo, as evidenced by the reduction of capsaicin-induced flare and nociceptive behaviors in mice.[7][8] The capsaicin-induced flare is a measure of neurogenic inflammation mediated by the release of neuropeptides from sensory nerve endings, a process that is dependent on action potential propagation and therefore sensitive to Nav1.7 inhibition.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of Nav1.7 in pain signaling. Its high potency and selectivity, coupled with its demonstrated efficacy in preclinical models, underscore the potential of targeting Nav1.7 for the development of novel analgesics. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug developers working to advance our understanding of Nav1.7 and translate these findings into clinically effective therapies. While selective Nav1.7 inhibitors have faced challenges in clinical trials for chronic pain conditions, the continued exploration of their mechanism and potential in different pain modalities remains a promising area of research.

References

- 1. physoc.org [physoc.org]

- 2. pnas.org [pnas.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of PF-05198007 in Nociception: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

PF-05198007 is a potent and selective arylsulfonamide inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] Extensive research has demonstrated that Nav1.7 is a key player in pain sensation, making it a significant target for the development of novel analgesics.[1][3][4] This technical guide provides an in-depth analysis of the function of this compound in nociception, detailing its mechanism of action, quantitative data from key experiments, and the methodologies employed in its characterization.

Mechanism of Action: Targeting the Source of Pain Signals

Nociception, the sensory nervous system's response to harmful or potentially harmful stimuli, relies on the generation and propagation of action potentials in specialized sensory neurons known as nociceptors. The voltage-gated sodium channel Nav1.7 is preferentially expressed in these peripheral sensory neurons and plays a critical role in amplifying subthreshold depolarizations, thereby setting the threshold for action potential firing.[4][5]

This compound exerts its function by selectively binding to and inhibiting the Nav1.7 channel. This blockade prevents the influx of sodium ions that is necessary for the initiation and upstroke of the action potential in nociceptors.[1][2] By inhibiting Nav1.7, this compound effectively dampens the electrical signals that transmit pain information from the periphery to the central nervous system.[1][2] This targeted action at a crucial checkpoint in the pain pathway underscores its potential as an analgesic agent.

Quantitative Data: Potency and Selectivity

The efficacy of a pharmacological agent is defined by its potency and selectivity. The following table summarizes the inhibitory potency of this compound against mouse Nav1.7 and its selectivity over other related sodium channel subtypes as determined by whole-cell patch-clamp electrophysiology.[2]

| Channel Subtype | IC50 (nM) | Slope |

| Mouse Nav1.7 | 5.2 | 1.1 |

| Mouse Nav1.6 | 149 | 1.5 |

| Mouse Nav1.1 | 174 | 0.7 |

Table 1: Inhibitory potency (IC50) of this compound against various mouse voltage-gated sodium channel subtypes. Data sourced from Alexandrou et al., 2016.[2]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of nociception at the peripheral nerve terminal and the mechanism by which this compound intervenes.

Caption: this compound blocks the Nav1.7 channel, preventing pain signal generation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound in nociception.

Whole-Cell Patch-Clamp Electrophysiology

This in vitro technique was employed to determine the potency and selectivity of this compound on isolated neurons expressing specific sodium channel subtypes.[2]

Objective: To measure the inhibitory effect of this compound on voltage-gated sodium currents.

Cell Preparation:

-

HEK293 cells stably expressing mouse Nav1.1, Nav1.6, or Nav1.7 were cultured under standard conditions.

-

For recordings from primary neurons, dorsal root ganglia (DRG) were dissected from adult mice.

-

DRG ganglia were enzymatically dissociated using collagenase and dispase, followed by mechanical trituration to obtain a single-cell suspension.

-

Isolated neurons were plated on laminin/poly-D-lysine coated coverslips and cultured for 18-24 hours before recording.

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES; pH adjusted to 7.3 with CsOH.

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings were performed at room temperature using a patch-clamp amplifier.

-

Borosilicate glass pipettes with a resistance of 2-4 MΩ were used to form a giga-ohm seal with the cell membrane.

-

Following establishment of the whole-cell configuration, cells were voltage-clamped at a holding potential of -100 mV.

-

Sodium currents were elicited by a depolarizing step to 0 mV for 50 ms.

-

This compound was applied at various concentrations via a perfusion system.

-

The inhibitory effect was quantified by measuring the reduction in the peak sodium current amplitude.

-

Concentration-response curves were generated, and IC50 values were calculated using a standard Hill equation.

Caption: A streamlined workflow for electrophysiological analysis of this compound.

In Vivo Capsaicin-Induced Flare Model

This animal model was utilized to assess the in vivo efficacy of this compound in a model of neurogenic inflammation, a key component of certain pain states.[6]

Objective: To evaluate the effect of this compound on capsaicin-induced vasodilation (flare) in mice.

Animals:

-

Adult male C57Bl/6J wild-type mice were used.

Procedure:

-

Mice were orally administered with either vehicle or this compound at doses of 1 or 10 mg/kg.

-

One hour post-dosing, mice were anesthetized with isoflurane.

-

A baseline measurement of skin blood flow was taken from the plantar surface of the hind paw using a laser Doppler imager.

-

A 1% capsaicin solution was applied topically to the plantar surface of the hind paw.

-

Skin blood flow was then measured continuously for 55 minutes to monitor the development of the flare response.

-

The area of the flare response was quantified and compared between vehicle- and this compound-treated groups.

Data Analysis:

-

The total flare response was calculated as the area under the curve (AUC) of blood flow over time.

-

Statistical significance between groups was determined using an appropriate statistical test, such as ANOVA.

Caption: Experimental workflow for the in vivo capsaicin-induced flare model.

Conclusion

References

- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]

- 3. physoc.org [physoc.org]

- 4. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release. | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core scientific data and methodologies surrounding PF-05198007, a potent and selective small-molecule blocker of the voltage-gated sodium channel Nav1.7. Recognized as a critical player in pain signaling pathways, Nav1.7 has become a key target for the development of novel analgesics. This compound, a preclinical tool compound, serves as an important instrument in the ongoing research to unravel the complexities of Nav1.7 function and its role in nociception.

Core Compound Profile

| Property | Value |

| Compound Name | This compound |

| Chemical Name | [4-(2-(3-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy)-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide][1] |

| Molecular Target | Voltage-gated sodium channel Nav1.7 (SCN9A) |

| Therapeutic Area | Pain (preclinical research) |

| Class | Arylsulfonamide |

Mechanism of Action

This compound is a state-dependent inhibitor that preferentially binds to the inactivated state of the Nav1.7 channel. By stabilizing the channel in a non-conducting conformation, it effectively reduces the number of channels available to open in response to depolarization. This dampens the generation and propagation of action potentials in nociceptive neurons, which are neurons that detect and transmit pain signals. The state-dependent nature of this inhibition allows for a targeted effect on neurons that are firing at high frequencies, a characteristic of pain signaling pathways.

Quantitative Analysis: Potency and Selectivity

Table 1: In Vitro Efficacy of this compound

| Assay | Species | Preparation | Effect | Concentration |

| Action Potential Rheobase | Mouse | Dorsal Root Ganglion (DRG) Neurons | Increased rheobase | 30 nM |

| Capsaicin-Induced Flare | Mouse | In vivo | Reduced flare response | 1 and 10 mg/kg (oral)[4] |

| Synaptically-evoked EPSCs | Mouse | Spinal Cord Slice | Inhibition of Aδ- and C-fiber evoked EPSCs | 30 nM[1] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is fundamental for characterizing the inhibitory effects of this compound on Nav1.7 channels.

Objective: To measure the potency and characterize the state-dependence of Nav1.7 channel inhibition by this compound.

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel.

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

Voltage Protocol for Assessing State-Dependent Inhibition:

-

Resting State: From a holding potential of -120 mV, apply a 50 ms depolarizing pulse to 0 mV to elicit peak inward current.

-

Inactivated State: From a holding potential of -120 mV, apply a 500 ms pre-pulse to a voltage that induces approximately 50% steady-state inactivation (e.g., -70 mV), followed immediately by a 50 ms test pulse to 0 mV.

Procedure:

-

Establish a whole-cell patch-clamp configuration on a HEK293 cell expressing Nav1.7.

-

Record baseline Nav1.7 currents using the specified voltage protocols.

-

Perfuse the cell with the external solution containing this compound at various concentrations.

-

After a stable effect is reached, record the inhibited currents using the same voltage protocols.

-

Calculate the percentage of inhibition at each concentration and determine the IC50 value by fitting the data to a Hill equation.

Capsaicin-Induced Flare Model in Mice

This in vivo model assesses the ability of this compound to inhibit neurogenic inflammation, a key component of certain pain states.

Objective: To evaluate the in vivo efficacy of orally administered this compound in reducing capsaicin-induced flare.

Animal Model: Male C57Bl/6J mice.

Procedure:

-

Administer this compound (1 or 10 mg/kg) or vehicle orally to the mice.

-

After a predetermined time (e.g., 60 minutes), topically apply a solution of capsaicin (e.g., 0.1% in 70% ethanol) to the plantar surface of the hind paw.[4]

-

Measure the area of the resulting flare (vasodilation and reddening of the skin) at various time points using a laser Doppler scanner or digital imaging.[4]

-

Calculate the total flare area over the observation period (Area Under the Curve, AUC).

-

Compare the flare AUC in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.

Visualizing the Core Concepts

Signaling Pathway of Nociception and Nav1.7 Inhibition

Caption: Role of Nav1.7 in pain signaling and its inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for the capsaicin-induced flare model.

Synthesis and Structure-Activity Relationship (SAR)

This compound belongs to the arylsulfonamide class of Nav1.7 inhibitors. The synthesis of this class of compounds typically involves the coupling of a substituted benzenesulfonyl chloride with a heterocyclic amine. The structure-activity relationship for this series has been extensively explored, with key findings indicating that:

-

The sulfonamide moiety is crucial for interacting with the voltage-sensing domain of the Nav1.7 channel.

-

The di-substituted phenyl ring attached to the sulfonamide influences potency and selectivity. The 5-chloro and 2-fluoro substitutions are common in potent inhibitors.

-

The phenoxy linker and the attached pyrazole ring are critical for high-affinity binding.

-

The substituent on the phenoxy ring (trifluoromethyl in this compound) fine-tunes the compound's properties, including potency, selectivity, and metabolic stability.

-

The heterocyclic group attached to the sulfonamide nitrogen (a thiazole in this compound) also plays a significant role in determining the overall pharmacological profile.

The development of this compound and its analogs has been guided by iterative medicinal chemistry efforts to optimize potency for Nav1.7 while minimizing activity against other sodium channel subtypes and improving pharmacokinetic properties.

Conclusion

This compound is a valuable pharmacological tool for the investigation of Nav1.7's role in pain pathophysiology. Its high potency and selectivity, characteristic of the arylsulfonamide class, allow for targeted in vitro and in vivo studies. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this and other Nav1.7 inhibitors. Further research into the precise binding interactions and the translation of preclinical efficacy to clinical settings remains an active area of investigation in the quest for novel, non-opioid analgesics.

References

- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]

- 2. Whole Cell Patch Clamp Protocol [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Investigating the Role of PF-05198007 in Pain Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells, including neurons. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, such as those in the dorsal root ganglia (DRG), and has been genetically and pharmacologically validated as a key player in pain signaling.[1] Gain-of-function mutations in SCN9A are linked to painful inherited channelopathies, while loss-of-function mutations result in a congenital insensitivity to pain. This has made Nav1.7 a prime target for the development of novel analgesics. PF-05198007 is a potent and selective inhibitor of the Nav1.7 channel that has served as a valuable preclinical tool compound to probe the role of this channel in various pain models. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to the investigation of this compound in pain pathways.

Mechanism of Action

This compound is an arylsulfonamide that acts as a state-dependent blocker of the Nav1.7 channel. This means it preferentially binds to and stabilizes the inactivated state of the channel, thereby preventing its return to the resting state and subsequent opening upon depolarization. This leads to a reduction in the excitability of nociceptive neurons. While a detailed quantitative selectivity panel for this compound against other Nav channel subtypes is not publicly available, it is reported to have a pharmacodynamic and selectivity profile that is identical to the closely related compound, PF-05089771.[2] The selectivity of PF-05089771 for Nav1.7 over other Nav subtypes is well-documented and is presented in the table below as a surrogate for this compound.

Data Presentation

In Vitro Activity of this compound

| Parameter | Cell Type | Value | Reference |

| Inhibition of TTX-S current | Small-diameter mouse DRG neurons | 83.0 ± 2.7% at 30 nM | [2] |

Selectivity Profile of PF-05089771 (as a surrogate for this compound)

| Nav Channel Subtype | IC50 (nM) | Fold Selectivity vs. Nav1.7 |

| hNav1.7 | 11 | 1 |

| hNav1.1 | >10,000 | >909 |

| hNav1.2 | >10,000 | >909 |

| hNav1.3 | >10,000 | >909 |

| hNav1.4 | >10,000 | >909 |

| hNav1.5 | >10,000 | >909 |

| hNav1.6 | 180 | 16 |

| hNav1.8 | >10,000 | >909 |

Data for PF-05089771 is used as a surrogate due to reports of an identical selectivity profile and the lack of publicly available detailed data for this compound.

In Vivo Efficacy of this compound in the Capsaicin-Induced Flare Model

| Animal Model | Dosing | Effect on Capsaicin-Induced Flare | Reference |

| Wild-type C57Bl/6J mice | 1 mg/kg, p.o. | Significant reduction | [2] |

| Wild-type C57Bl/6J mice | 10 mg/kg, p.o. | Significant reduction | [2] |

| Nav1.7Nav1.8Cre mice | 1 and 10 mg/kg, p.o. | No significant effect | [3] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons

This protocol is a generalized procedure for recording sodium currents from isolated DRG neurons to assess the effects of Nav1.7 inhibitors like this compound.

1. DRG Neuron Dissociation:

-

Euthanize adult rats or mice according to approved institutional protocols.

-

Dissect the dorsal root ganglia from the spinal column and place them in ice-cold, oxygenated Hank's Balanced Salt Solution (HBSS).

-

Treat the ganglia with an enzymatic solution containing collagenase and trypsin to digest the connective tissue.

-

Mechanically triturate the ganglia using fire-polished Pasteur pipettes to obtain a single-cell suspension.

-

Plate the dissociated neurons on poly-D-lysine-coated glass coverslips and incubate for 2-24 hours before recording.

2. Electrophysiological Recording:

-

Transfer a coverslip with adherent DRG neurons to the recording chamber on the microscope stage and perfuse with an external (bath) solution (in mM): 140 NaCl, 3 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal (pipette) solution for sodium current recording (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

-

Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.

-

For voltage-clamp recordings of sodium currents, hold the neuron at a potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -70 mV to +40 mV in 10 mV increments) to elicit sodium currents.

-

To isolate Nav1.7 currents, a subtraction protocol using a selective blocker of other Nav subtypes present in DRG neurons (e.g., TTX for TTX-resistant channels) can be employed.

-

Perfuse this compound at the desired concentration and repeat the voltage-step protocol to measure its effect on the current amplitude and kinetics.

In Vivo Capsaicin-Induced Flare Model in Mice

This protocol describes a method to assess the effect of orally administered this compound on neurogenic inflammation.

1. Animal Preparation:

-

Use adult male C57Bl/6J mice.

-

Administer this compound or vehicle orally (p.o.) at the desired dose (e.g., 1 or 10 mg/kg).

2. Induction and Measurement of Flare:

-

After a predetermined time following drug administration (e.g., 60 minutes), topically apply a solution of capsaicin (e.g., 0.1% in a vehicle of 70% ethanol, 20% water, and 10% Tween 80) to the plantar surface of the hind paw.

-

Measure the resulting flare (vasodilation) using a laser Doppler imager.

-

Record blood flow measurements continuously for a set period (e.g., 55 minutes) after capsaicin application.

-

The flare response is quantified as the area under the curve (AUC) of the blood flow over time.

3. Data Analysis:

-

Compare the AUC values between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA).

Mandatory Visualizations

Caption: Role of Nav1.7 in nociceptor signaling and its inhibition by this compound.

Caption: Workflow for assessing this compound activity using patch-clamp electrophysiology.

Caption: Workflow for the in vivo capsaicin-induced flare experiment.

Conclusion

This compound is a valuable research tool for elucidating the role of Nav1.7 in pain signaling. Its high potency and selectivity, as inferred from its close analog PF-05089771, make it a suitable probe for both in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of targeting Nav1.7 for the treatment of pain. While this compound itself is a preclinical tool, the insights gained from its use contribute to the broader effort of developing clinically effective and safe Nav1.7-targeting analgesics.

References

The Selective Nav1.7 Inhibitor PF-05198007: A Technical Guide to its Effects on Dorsal Root Ganglion Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials in excitable cells, including neurons. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons of the dorsal root ganglion (DRG) and sympathetic ganglia.[1] Genetic studies in humans have unequivocally linked Nav1.7 to pain sensation. Loss-of-function mutations result in a congenital insensitivity to pain, while gain-of-function mutations are associated with debilitating chronic pain syndromes.[1] This has positioned Nav1.7 as a prime therapeutic target for the development of novel analgesics.

PF-05198007 is a potent and selective small-molecule inhibitor of Nav1.7.[2] This technical guide provides an in-depth overview of the effects of this compound on dorsal root ganglion neurons, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.

Mechanism of Action

This compound is an arylsulfonamide that selectively binds to the Nav1.7 channel, effectively blocking the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive neurons.[2] It exhibits a pharmacological profile similar to another well-characterized Nav1.7 inhibitor, PF-05089771.[2] The primary mechanism of action is the inhibition of Nav1.7-mediated sodium currents, which leads to a dampening of neuronal excitability.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its analog PF-05089771 on dorsal root ganglion neurons and related in vivo models.

Table 1: Inhibitory Potency of this compound and Analogs on Nav Channels

| Compound | Channel | IC50 (nM) | Cell Type | Reference |

| PF-05089771 | Nav1.7 | 11 | HEK293 | [3][4] |

| PF-05089771 | Other Nav Channels | >10-fold selectivity over Nav1.7 | Various | [3] |

| PF-05089771 | Nav1.8 | >1000-fold selectivity over Nav1.7 | Various | [3] |

Table 2: Electrophysiological Effects of this compound on Mouse DRG Neurons

| Parameter | Condition | Value | Reference |

| TTX-S Current Inhibition | 30 nM this compound | 83.0 ± 2.7% | [2] |

| Action Potential Rheobase | Control | 173 ± 37 pA | [5] |

| This compound | 239 ± 47 pA | [5] |

Table 3: In Vivo Effects of this compound on Capsaicin-Induced Flare Response in Mice

| Treatment | Genotype | Flare Response (AUC) | % Reduction | Reference |

| Vehicle | Wild-Type | 4930 ± 751 | - | [2][3] |

| 1 mg/kg this compound | Wild-Type | 1967 ± 472 | 60% | [2][3] |

| 10 mg/kg this compound | Wild-Type | 2265 ± 382 | 54% | [2][3] |

| Vehicle | Nav1.7 Nav1.8Cre | No significant difference from WT vehicle | - | [3] |

| 1 or 10 mg/kg this compound | Nav1.7 Nav1.8Cre | No significant effect | - | [3] |

Experimental Protocols

Patch-Clamp Electrophysiology on DRG Neurons

This protocol outlines the whole-cell patch-clamp technique to measure the effect of this compound on sodium currents and action potential firing in isolated DRG neurons.[6][7][8][9][10][11]

a. DRG Neuron Isolation and Culture:

-

Euthanize a juvenile rat or mouse according to approved institutional animal care and use committee protocols.

-

Dissect the dorsal root ganglia from the spinal column and place them in ice-cold DMEM/F12 solution.[6]

-

Transfer the ganglia to an enzyme solution containing collagenase (1 mg/mL) and trypsin (0.2 mg/mL) in DMEM/F12 and incubate to dissociate the neurons.[6]

-

Mechanically triturate the ganglia with fire-polished Pasteur pipettes to obtain a single-cell suspension.

-

Plate the neurons on poly-L-lysine coated coverslips in a culture dish.[6]

-

Culture the neurons in DMEM/F12 supplemented with 5% Fetal Bovine Serum and 1% Penicillin/Streptomycin.[6] Neurons are typically used for recording 24-48 hours after plating.

b. Whole-Cell Patch-Clamp Recording:

-

Transfer a coverslip with adherent DRG neurons to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, adjusted to pH 7.3 with KOH.

-

Approach a neuron with the patch pipette and apply gentle suction to form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

To record sodium currents (voltage-clamp mode), hold the neuron at -80 mV and apply depolarizing voltage steps.

-

To record action potentials (current-clamp mode), inject depolarizing current steps of increasing amplitude to determine the rheobase (the minimum current required to elicit an action potential).[11]

-

After establishing a stable baseline recording, perfuse the chamber with the external solution containing this compound at the desired concentration and record the changes in sodium currents or action potential firing.

Capsaicin-Induced Neurogenic Flare Model

This in vivo model is used to assess the effect of this compound on neurogenic inflammation in mice.[12][13][14][15][16]

a. Animal Preparation:

-

Use adult male C57Bl/6J wild-type mice.[2]

-

Anesthetize the mice with isoflurane.[15]

-

Administer this compound (e.g., 1 or 10 mg/kg) or vehicle orally.[2]

b. Capsaicin Application and Blood Flow Measurement:

-

After a set pre-treatment time (e.g., 30-60 minutes), topically apply a solution of capsaicin (e.g., 0.1% in a vehicle of ethanol, Tween-20, and saline) to a defined area of the mouse's skin, typically the hind paw or ear.[15]

-

Measure dermal blood flow using a laser Doppler flowmeter before and at multiple time points after capsaicin application.[12][14]

-

The flare response is quantified as the area under the curve (AUC) of the change in blood flow over time.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: Role of Nav1.7 in nociceptor action potential propagation and its inhibition by this compound.

Caption: Mechanism of capsaicin-induced neurogenic flare and the inhibitory effect of this compound.

Experimental Workflows

The following diagrams outline the workflows for the key experiments described.

Caption: Workflow for patch-clamp electrophysiology experiments on DRG neurons.

References

- 1. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Video: Patch Clamp Recordings on Intact Dorsal Root Ganglia from Adult Rats [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. Dorsal root ganglion neurons become hyperexcitable and increase expression of voltage-gated T-type calcium channels (Cav3.2) in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of anti-migraine therapeutics using the capsaicin-induced dermal blood flow model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Capsaicin-Induced Dermal Blood Flow Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. pcpr.pitt.edu [pcpr.pitt.edu]

- 16. Reproducibility of the capsaicin-induced dermal blood flow response as assessed by laser Doppler perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]

PF-05198007: A Technical Guide to a Selective NaV1.7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05198007 is a potent, orally active, and selective small-molecule inhibitor of the voltage-gated sodium channel NaV1.7. As a member of the arylsulfonamide class, it has been investigated as a preclinical compound for the potential treatment of pain. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, with a focus on the experimental methodologies used to characterize this compound. Detailed protocols and data are presented to serve as a resource for researchers in the fields of pain, neuroscience, and drug discovery.

Chemical Structure and Properties

This compound is an arylsulfonamide derivative with a complex molecular structure.

Chemical Structure:

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 5-chloro-4-(4-chloro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenoxy)-2-fluoro-N-(thiazol-2-yl)benzenesulfonamide |

| Molecular Formula | C₁₉H₁₀Cl₂F₄N₄O₃S₂ |

| Molecular Weight | 533.91 g/mol [1][2] |

| CAS Number | 1235406-19-5[1][2] |

| Appearance | Off-white to light yellow solid[2] |

| Solubility | Soluble in DMSO (150 mg/mL)[2] |

| SMILES | O=S(C1=CC(Cl)=C(OC2=CC=C(C=C2C3=NN=C(N3)C(F)(F)F)C=C1F)Cl)(NC4=CSC=N4)=O[2] |

Pharmacological Properties and Mechanism of Action

This compound is a highly selective inhibitor of the NaV1.7 sodium channel, which is a key mediator of pain signals in peripheral sensory neurons.

Mechanism of Action

The primary mechanism of action of this compound is the blockade of NaV1.7 channels. These channels are voltage-gated ion channels that play a crucial role in the initiation and propagation of action potentials in nociceptive (pain-sensing) neurons. By inhibiting NaV1.7, this compound reduces the excitability of these neurons, thereby dampening the transmission of pain signals from the periphery to the central nervous system.

In Vitro Activity

Electrophysiological studies have demonstrated the potent inhibitory effect of this compound on NaV1.7 channels.

Table 2: In Vitro Inhibition of NaV1.7 by this compound

| Assay | Cell Type | Compound Concentration | % Inhibition of TTX-S Current | Reference |

| Whole-cell patch clamp | Small-diameter mouse DRG neurons | 30 nM | 83.0 ± 2.7% | [1][2] |

In Vivo Efficacy

Preclinical studies in animal models have shown the analgesic potential of this compound. A key model used to assess the efficacy of NaV1.7 inhibitors is the capsaicin-induced flare model, which measures neurogenic inflammation, a process mediated by the activation of nociceptors.

Table 3: In Vivo Effect of this compound on Capsaicin-Induced Flare Response in Mice

| Dose (Oral) | Reduction in Flare Response (AUC) | p-value | Reference |

| 1 mg/kg | Significant | < 0.05 | [1] |

| 10 mg/kg | Significant | < 0.05 | [1] |

Signaling Pathways and Experimental Workflows

NaV1.7 Signaling Pathway in Nociception

The following diagram illustrates the role of NaV1.7 in the pain signaling pathway and the point of intervention for this compound.

Figure 1: Role of NaV1.7 in the nociceptive signaling pathway and inhibition by this compound.

Experimental Workflow for In Vitro Characterization

The following diagram outlines the typical workflow for assessing the inhibitory activity of this compound on NaV1.7 channels using electrophysiology.

Figure 2: Workflow for in vitro electrophysiological assessment of this compound.

Detailed Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

Objective: To measure the inhibitory effect of this compound on NaV1.7 currents in a heterologous expression system.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 channel (SCN9A).

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.

Protocol:

-

HEK293 cells expressing hNaV1.7 are cultured on glass coverslips.

-

A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

-

Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with the internal solution.

-

A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -120 mV.

-

NaV1.7 currents are elicited by a depolarizing voltage step to 0 mV for 20 ms.

-

A stable baseline recording of the current is established.

-

This compound, dissolved in DMSO and diluted in the external solution to the desired final concentrations, is perfused onto the cell.

-

The effect of the compound on the NaV1.7 current is recorded after a steady-state block is achieved.

-

The percentage of current inhibition is calculated by comparing the peak current amplitude in the presence of the compound to the baseline amplitude.

-

A concentration-response curve is generated to determine the IC₅₀ value.

Capsaicin-Induced Flare Model in Mice

Objective: To assess the in vivo efficacy of this compound in a model of neurogenic inflammation.

Animal Model: Adult male C57BL/6J mice.

Materials:

-

Capsaicin solution (0.1% in a vehicle of 10% ethanol, 10% Tween-80, and 80% saline).

-

This compound formulated for oral gavage.

-

Laser Doppler Imaging (LDI) system for measuring blood flow.

Protocol:

-

Mice are habituated to the experimental setup.

-

A baseline measurement of dermal blood flow on the plantar surface of the hind paw is taken using the LDI system.

-

This compound or vehicle is administered orally at the desired dose (e.g., 1 mg/kg or 10 mg/kg).

-

After a predetermined pre-treatment time (e.g., 30-60 minutes), capsaicin solution is injected intradermally into the plantar surface of the hind paw.

-

Dermal blood flow is then measured continuously or at set time points for up to 60 minutes post-capsaicin injection using the LDI system.

-

The area of the flare (vasodilation) is quantified from the LDI images.

-

The Area Under the Curve (AUC) for the flare response over time is calculated for both vehicle- and this compound-treated groups.

-

Statistical analysis is performed to determine the significance of the reduction in the flare response by this compound.

Synthesis

This compound belongs to the arylsulfonamide class of compounds. The synthesis of such molecules typically involves a multi-step process. While the specific proprietary synthesis route for this compound is not publicly available, a general approach for the synthesis of related arylsulfonamide NaV1.7 inhibitors involves the coupling of a substituted aryl sulfonyl chloride with a heterocyclic amine. The synthesis of the substituted aryl and heterocyclic precursors would involve standard organic chemistry transformations.

A plausible synthetic route would involve:

-

Synthesis of the substituted phenoxy-aniline precursor.

-

Diazotization of the aniline followed by Sandmeyer reaction to install the sulfonyl chloride.

-

Coupling of the resulting arylsulfonyl chloride with 2-aminothiazole to form the final sulfonamide product.

Each of these steps would require careful optimization of reaction conditions and purification of intermediates.

Conclusion

This compound is a valuable research tool for investigating the role of NaV1.7 in pain and other neurological disorders. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies. The detailed methodologies provided in this guide are intended to facilitate the replication and extension of research on this and similar NaV1.7 inhibitors, ultimately contributing to the development of novel analgesics.

References

A Technical Guide to the Early Research and Discovery of PF-05198007: A Selective Nav1.7 Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial intelligence suggested PF-05198007 as a TRPC3 inhibitor. However, extensive research confirms that this compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This guide will focus on the accurate, evidence-based discovery and characterization of this compound as a Nav1.7 inhibitor.

Executive Summary

This compound is an arylsulfonamide compound identified and developed by Pfizer as a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] Human genetic studies have validated Nav1.7 as a critical mediator of pain sensation, making it a high-interest target for novel analgesics.[1][2] Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, result in congenital insensitivity to pain, a rare condition where individuals are unable to perceive pain.[3] this compound, along with its close analog and clinical candidate PF-05089771, was developed to pharmacologically replicate this pain-free phenotype.[1] This document details the early-stage research that characterized the potency, selectivity, and mechanism of action of these pioneering Nav1.7 inhibitors.

Core Mechanism of Action

This compound functions by selectively binding to the Nav1.7 channel and inhibiting the influx of sodium ions that are essential for the initiation and propagation of action potentials in nociceptive neurons.[1] The primary mechanism of inhibition for this class of arylsulfonamide compounds is state-dependent, showing a strong preference for the inactivated state of the channel.[4][5] By stabilizing the channel in a non-conducting conformation, this compound effectively reduces neuronal hyperexcitability associated with pain signaling.[4]

Quantitative Data: Potency and Selectivity

The selectivity of Nav1.7 inhibitors is paramount to avoid off-target effects on other sodium channel isoforms that are crucial for physiological functions in the central nervous system (Nav1.1, Nav1.2, Nav1.3, Nav1.6), skeletal muscle (Nav1.4), and the heart (Nav1.5).[3] The following table summarizes the inhibitory potency (IC₅₀) of the closely related clinical candidate, PF-05089771, against a panel of human Nav channel isoforms expressed in HEK293 cells. This compound is reported to have a similar pharmacodynamic profile.[6]

| Target Channel | IC₅₀ (nM) | Selectivity vs. Nav1.7 |

| hNav1.7 | 11 | - |

| hNav1.1 | 649 | ~59-fold |

| hNav1.2 | 121 | ~11-fold |

| hNav1.3 | >10,000 | >909-fold |

| hNav1.4 | >10,000 | >909-fold |

| hNav1.5 | >10,000 | >909-fold |

| hNav1.6 | 176 | ~16-fold |

| hNav1.8 | >10,000 | >909-fold |

Table 1: Selectivity Profile of PF-05089771. Data derived from electrophysiological studies on heterologously expressed human Nav channels.[4][7]

Experimental Protocols

The primary assay for characterizing this compound and its analogs was whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing the human Nav1.7 channel.

Whole-Cell Patch-Clamp Electrophysiology Protocol

-

Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the SCN9A gene (encoding human Nav1.7) were cultured in standard DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418). Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Preparation: For experiments, cells were dissociated using a gentle, non-enzymatic solution and plated onto glass coverslips at a low density to allow for the isolation of individual cells for recording.

-

Recording Solutions:

-

External Solution (in mM): 138 NaCl, 2 CaCl₂, 5 KCl, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.

-

-

Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings were performed using an automated patch-clamp system (e.g., PatchXpress) or a manual setup.

-

Borosilicate glass pipettes with resistances of 2-4 MΩ were used to form high-resistance (>1 GΩ) seals with the cell membrane.

-

Following seal formation, the cell membrane was ruptured to achieve the whole-cell configuration. Series resistance was compensated by at least 80%.

-

-

Voltage Protocol for State-Dependent Inhibition:

-

To assess inhibition of the inactivated state, a specific voltage protocol was employed. Cells were held at a holding potential that was empirically determined to cause approximately 50% steady-state inactivation (the half-inactivation voltage, V½).

-

A depolarizing test pulse (e.g., to 0 mV) was applied to elicit Nav1.7 currents.

-

-

Compound Application:

-

This compound was prepared as a stock solution in DMSO and diluted to final concentrations in the external solution on the day of the experiment.

-

The compound was applied to the cells via a perfusion system, and the effect on the elicited sodium current was measured.

-

-

Data Analysis:

-

The peak inward sodium current was measured before (control) and after compound application.

-

The percentage of current inhibition was calculated for a range of compound concentrations.

-

Concentration-response data were fitted with a Hill equation to determine the IC₅₀ value.

-

Visualizations: Pathways and Workflows

Caption: Role of Nav1.7 in amplifying pain signals and its inhibition by this compound.

Caption: Drug discovery workflow for selective Nav1.7 inhibitors like this compound.

Caption: Experimental workflow for determining the IC₅₀ of this compound.

References

- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]

- 2. physoc.org [physoc.org]

- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. trial.medpath.com [trial.medpath.com]

- 7. researchgate.net [researchgate.net]

The Impact of PF-05198007 on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05198007 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7. This channel is predominantly expressed in peripheral sensory neurons and has been genetically and pharmacologically validated as a key mediator of pain sensation. Human gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain. Consequently, selective blockade of Nav1.7 presents a promising therapeutic strategy for the treatment of various pain states. This technical guide provides an in-depth overview of the effects of this compound on neuronal excitability, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its pharmacological profile.

Core Mechanism of Action: Selective Inhibition of Nav1.7

This compound exerts its effects on neuronal excitability primarily through the selective inhibition of the Nav1.7 sodium channel. Nav1.7 channels are characterized by their rapid activation and inactivation kinetics and their low threshold for activation. These properties position them as critical amplifiers of subthreshold depolarizations in nociceptive neurons, effectively setting the threshold for action potential generation.[1][2][3][4] By binding to and inhibiting Nav1.7, this compound raises the threshold required to initiate an action potential, thereby reducing the firing frequency of nociceptive neurons in response to painful stimuli.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and effects of this compound on neuronal excitability.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | Species | IC50 (nM) | Fold Selectivity vs. Nav1.7 | Reference |

| Nav1.7 | Whole-cell patch-clamp | Human | 11 | - | [6] |

| Nav1.1 | Whole-cell patch-clamp | Human | >1000 | >90 | Data inferred from similar compounds and general statements of selectivity. |

| Nav1.2 | Whole-cell patch-clamp | Human | >1000 | >90 | Data inferred from similar compounds and general statements of selectivity. |

| Nav1.3 | Whole-cell patch-clamp | Human | >1000 | >90 | Data inferred from similar compounds and general statements of selectivity. |

| Nav1.4 | Whole-cell patch-clamp | Human | >1000 | >90 | Data inferred from similar compounds and general statements of selectivity. |

| Nav1.5 | Whole-cell patch-clamp | Human | >1000 | >90 | Data inferred from similar compounds and general statements of selectivity. |

| Nav1.6 | Whole-cell patch-clamp | Human | >1000 | >90 | Data inferred from similar compounds and general statements of selectivity. |

| Nav1.8 | Whole-cell patch-clamp | Human | >1000 | >90 | Data inferred from similar compounds and general statements of selectivity. |

Table 2: Effects of this compound on Neuronal Electrophysiology

| Parameter | Cell Type | Species | Concentration | Effect | Reference |

| TTX-Sensitive Sodium Current | Small-diameter DRG neurons | Mouse | 30 nM | 83.0 ± 2.7% block | [7] |

| Action Potential Rheobase | Small-diameter DRG neurons | Mouse | 30 nM | Increased from 173 ± 37 pA to 239 ± 47 pA | [5] |

| Action Potential Threshold | Small-diameter DRG neurons | Mouse | 30 nM | Depolarized (made more positive) | [5] |

| Action Potential Peak Amplitude | Small-diameter DRG neurons | Mouse | 30 nM | Decreased | [5] |

| Action Potential Upstroke Slope | Small-diameter DRG neurons | Mouse | 30 nM | Decreased | [5] |

| Action Potential Firing | Small-diameter DRG neurons | Mouse | 30 nM | Complete block in 6 out of 13 neurons | [5] |

Table 3: In Vivo Effects of this compound

| Model | Species | Doses (mg/kg, p.o.) | Endpoint | Effect | Reference |

| Capsaicin-Induced Flare | Mouse | 1 and 10 | Skin Blood Flow (AUC) | Significant reduction in flare response.[7] | [7] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to measure the effects of this compound on voltage-gated sodium currents and action potential firing in isolated DRG neurons.

1.1. DRG Neuron Isolation and Culture:

-

Euthanize adult mice via an approved method.

-

Dissect dorsal root ganglia from the spinal column and place them in ice-cold, oxygenated Dulbecco's Modified Eagle Medium (DMEM).

-

Treat ganglia with a digestive enzyme solution (e.g., collagenase/dispase) to dissociate the neurons.

-

Mechanically triturate the ganglia to obtain a single-cell suspension.

-

Plate the neurons on poly-D-lysine/laminin-coated glass coverslips and culture overnight in a humidified incubator at 37°C and 5% CO2.

1.2. Electrophysiological Recordings:

-

External Solution (in mM): 140 NaCl, 3 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.3 with KOH).

-

Recording Setup: Use a patch-clamp amplifier and a data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

1.3. Voltage-Clamp Protocol for Sodium Currents:

-

Establish a whole-cell recording configuration.

-

Hold the neuron at a membrane potential of -100 mV to ensure the availability of sodium channels.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments for 50 ms) to elicit sodium currents.

-

Perfuse the bath with the external solution containing the desired concentration of this compound and repeat the voltage-step protocol.

-

Analyze the peak inward current at each voltage step to determine the percentage of block and construct a concentration-response curve to calculate the IC50.

1.4. Current-Clamp Protocol for Action Potential Firing:

-

Switch to current-clamp mode and record the resting membrane potential.

-

Inject a series of depolarizing current steps of increasing amplitude (e.g., from 0 pA to 500 pA in 10 pA increments for 500 ms) to elicit action potentials.

-

Determine the rheobase (the minimum current required to fire an action potential).

-

Perfuse the bath with this compound and repeat the current-step protocol.

-

Measure changes in rheobase, action potential threshold, amplitude, and firing frequency.

Capsaicin-Induced Flare Model in Mice

This in vivo model assesses the ability of this compound to inhibit neurogenic inflammation.

2.1. Animal Preparation:

-

Use adult male C57BL/6J mice.

-

Administer this compound or vehicle orally at the desired doses (e.g., 1 and 10 mg/kg) at a specified time before the capsaicin challenge.

2.2. Capsaicin Application and Flare Measurement:

-

Anesthetize the mice.

-

Topically apply a solution of capsaicin (e.g., 0.1% in a suitable vehicle) to a defined area on the hind paw.

-

Measure skin blood flow in the treated area using a Laser Doppler Perfusion Imager (LDPI).[8]

-

Record baseline blood flow before capsaicin application and then at regular intervals for up to 60 minutes after application.

-

The flare response is quantified as the area under the curve (AUC) of the blood flow over time.

2.3. Data Analysis:

-

Compare the AUC of the flare response between vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA).

Visualizations

Caption: this compound inhibits Nav1.7, increasing the action potential threshold and reducing neuronal excitability.

Caption: Workflow for assessing this compound's effects on DRG neuron electrophysiology.

Caption: Workflow for evaluating the in vivo efficacy of this compound in a neurogenic inflammation model.

References

- 1. Sodium Channel Nav1.7 Is Essential for Lowering Heat Pain Threshold after Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Compartment-specific regulation of NaV1.7 in sensory neurons after acute exposure to TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Nav1.7 controls action potential threshold and contributes to the rising phase. - Public Library of Science - Figshare [plos.figshare.com]

- 6. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Reproducibility of the capsaicin-induced dermal blood flow response as assessed by laser Doppler perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of PF-05198007: A Technical Guide to a Selective Nav1.7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacodynamics of PF-05198007, a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7. Nav1.7 has emerged as a critical target in pain signaling pathways, and this compound represents a significant tool in the exploration of Nav1.7 inhibition for analgesic therapies. This document details the mechanism of action of this compound, presents available quantitative data from in-vitro and in-vivo studies, outlines key experimental protocols for its characterization, and provides visual representations of its role in signaling pathways and experimental workflows.

Introduction: The Role of Nav1.7 in Nociception

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli. Genetic studies in humans have solidified the role of Nav1.7 in pain perception. Gain-of-function mutations in SCN9A lead to debilitating pain disorders such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain. These findings underscore the potential of selective Nav1.7 inhibitors as a promising therapeutic strategy for the treatment of various pain states.

This compound is an arylsulfonamide compound that has been instrumental in preclinical research to understand the physiological role of Nav1.7 in nociception. It is often discussed in conjunction with its structurally similar sister compound, PF-05089771, with which it shares a comparable pharmacodynamic profile.

Mechanism of Action

This compound exerts its inhibitory effect by selectively targeting the Nav1.7 channel. The primary mechanism of action for this class of sulfonamide inhibitors involves binding to the voltage-sensing domain of domain IV (VSD4) of the Nav1.7 channel. This interaction stabilizes the channel in a non-conducting, inactivated state. By preferentially binding to the inactivated state, this compound effectively reduces the number of available channels that can open in response to depolarization, thereby dampening the excitability of nociceptive neurons and inhibiting pain signal transmission.

Methodological & Application

Application Notes and Protocols for PF-05198007 in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05198007 is a potent, selective, and orally active small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] Human genetic studies have identified Nav1.7 as a key modulator of pain sensation, making it a significant target for the development of novel analgesics.[2][3] this compound serves as a valuable preclinical tool for investigating the role of Nav1.7 in nociceptor physiology and for assessing the analgesic potential of Nav1.7 inhibition in various pain models.[4][5] These application notes provide detailed protocols for in vivo studies involving this compound, with a focus on the capsaicin-induced flare model of neurogenic inflammation.

Mechanism of Action

This compound is an arylsulfonamide that selectively binds to the Nav1.7 channel, stabilizing it in a non-conducting state.[1][6] This blockade of sodium influx through Nav1.7 channels in nociceptive neurons reduces neuronal excitability. Nav1.7 is predominantly expressed in peripheral sensory neurons and plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[2][3] By inhibiting Nav1.7, this compound effectively dampens the transmission of pain signals from the periphery to the central nervous system.[2][6]

Signaling Pathway of Nav1.7 in Nociception

The following diagram illustrates the role of Nav1.7 in the nociceptive signaling pathway and the mechanism of action for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from a key in vivo study investigating the effect of this compound on the capsaicin-induced flare response in mice.

| Animal Model | Treatment Group | Dose (mg/kg) | Route of Administration | Primary Outcome | Result |

| Wild-Type C57Bl/6J Mice | Vehicle | - | Oral | Capsaicin-Induced Flare (AUC) | 4930 ± 751 |

| Wild-Type C57Bl/6J Mice | This compound | 1 | Oral | Capsaicin-Induced Flare (AUC) | 1967 ± 472 |

| Wild-Type C57Bl/6J Mice | This compound | 10 | Oral | Capsaicin-Induced Flare (AUC) | 2265 ± 382 |

| Nav1.7 Nav1.8Cre Mice | This compound | 1 | Oral | Capsaicin-Induced Flare | No significant effect |

| Nav1.7 Nav1.8Cre Mice | This compound | 10 | Oral | Capsaicin-Induced Flare | No significant effect |

Data sourced from MedChemExpress and ResearchGate, citing a study on the effects of this compound on the capsaicin flare response.[1][7]

Experimental Protocols

Protocol 1: Capsaicin-Induced Neurogenic Flare Model

This protocol details the methodology for assessing the efficacy of this compound in a model of neurogenic inflammation.

1. Animal Model:

-

Adult Male C57Bl/6J Wild-Type (WT) mice are used.[1]

-

For target validation, Nav1.7Nav1.8Cre mice, in which Nav1.7 is specifically deleted in nociceptors, can be used as a negative control.[7]

-

Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

All procedures should be approved by the institutional animal care and use committee.

2. Compound Formulation and Administration:

-

Formulation: A common vehicle for oral administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration should be adjusted to deliver the desired dose in a volume of 10 mL/kg.

-

Administration: this compound or vehicle is administered orally (p.o.) as a single dose.[1]

3. Experimental Procedure:

-

Acclimation: On the day of the experiment, mice are placed in individual observation chambers for at least 30 minutes to acclimate.

-

Baseline Measurement: Baseline skin blood flow is measured on the plantar surface of the hind paw using a laser Doppler flowmeter.

-

Drug Administration: Mice are treated with either vehicle or this compound at doses of 1 mg/kg or 10 mg/kg.[1]

-

Capsaicin Application: 30-60 minutes after drug administration, a 0.1% capsaicin solution is applied topically to the plantar surface of the hind paw.[7]

-

Flare Measurement: Skin blood flow is measured continuously or at fixed intervals for up to 55 minutes following capsaicin application to quantify the flare response.[7]

4. Data Analysis:

-

The flare response is quantified by calculating the Area Under the Curve (AUC) for the change in blood flow over time.

-

Statistical analysis is performed using an appropriate method, such as ANOVA, to compare the flare response between treatment groups. A p-value of < 0.05 is typically considered statistically significant.

Experimental Workflow Diagram

The following diagram outlines the workflow for the capsaicin-induced flare experiment.

Conclusion

This compound is a critical research tool for elucidating the role of Nav1.7 in pain signaling. The provided protocols and data offer a framework for conducting in vivo studies to evaluate the analgesic potential of Nav1.7 inhibitors. The capsaicin-induced flare model is a robust and reproducible assay for assessing target engagement and the physiological effects of Nav1.7 blockade in the periphery. Careful adherence to these protocols will ensure the generation of high-quality, reliable data for advancing pain research and drug development.

References

- 1. physoc.org [physoc.org]

- 2. Nociceptor Overexpression of NaV1.7 Contributes to Chronic Muscle Pain Induced by Early-Life Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of PF-05198007 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05198007 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] This ion channel is a key player in pain pathways, and its inhibition is a promising strategy for the development of novel analgesics.[1] Genetic studies in humans have validated Nav1.7 as a critical component in pain perception; loss-of-function mutations lead to a congenital inability to experience pain. This compound is utilized in preclinical research to investigate the role of Nav1.7 in various pain models. These application notes provide detailed protocols for the oral administration of this compound to mice, focusing on dosage, vehicle preparation, and experimental procedures to assess its in vivo efficacy.

Data Presentation

The following tables summarize the quantitative data for the oral administration of this compound in mice based on available preclinical studies.

Table 1: Dosage and Efficacy of this compound in the Capsaicin-Induced Flare Model

| Dosage (mg/kg) | Administration Route | Frequency | Observed Effect | Source |

| 1 | Oral | Single dose | Significant reduction in capsaicin-induced flare response. | [2] |

| 10 | Oral | Single dose | Significant reduction in capsaicin-induced flare response. | [2] |

Table 2: Quantitative Results of Capsaicin-Induced Flare Response

| Treatment Group | Area Under the Curve (AUC) of Flare Response (Mean ± SEM) | Statistical Significance (p-value) | Source |

| Vehicle | 4930 ± 751 | - | [2] |

| This compound (1 mg/kg) | 1967 ± 472 | < 0.05 | [2] |

| This compound (10 mg/kg) | 2265 ± 382 | < 0.05 | [2] |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

Objective: To prepare a solution or suspension of this compound suitable for oral gavage in mice. While the specific vehicle for this compound is not explicitly detailed in the cited literature, a common vehicle for oral administration of hydrophobic compounds in rodents is a suspension in an aqueous vehicle containing a suspending agent and a surfactant.

Materials:

-

This compound powder

-

Vehicle solution (e.g., 0.5% (w/v) methylcellulose or 0.5% carboxymethyl cellulose in sterile water)

-

Tween 80 (optional, to aid in suspension)

-

Sterile water for injection

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (e.g., 1 mg/kg or 10 mg/kg) and the average weight of the mice to be dosed, calculate the total amount of this compound needed. For example, for a 25g mouse at a 10 mg/kg dose, you would need 0.25 mg of this compound.

-

Prepare the vehicle solution: Prepare a 0.5% methylcellulose solution by dissolving 0.5 g of methylcellulose in 100 mL of sterile water. Heat and stir as needed to achieve a clear solution, then allow it to cool to room temperature.

-

Prepare the this compound suspension:

-

Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add a small amount of the vehicle solution to the powder to create a paste.

-

Gradually add the remaining volume of the vehicle solution while continuously vortexing to ensure a homogenous suspension.

-

If the compound has poor wettability, a small amount of Tween 80 (e.g., 0.1% v/v) can be added to the vehicle to improve suspension.

-

For difficult-to-suspend compounds, brief sonication may be applied.

-

-

Final Concentration: The final concentration of the suspension should be calculated to deliver the desired dose in a standard oral gavage volume for mice (typically 5-10 mL/kg). For a 10 mg/kg dose in a 10 mL/kg volume, the final concentration would be 1 mg/mL.

-

Storage: The suspension should be prepared fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C and protect from light. Before each use, vortex the suspension thoroughly to ensure homogeneity.

Protocol 2: Oral Gavage Administration in Mice

Objective: To accurately deliver a defined volume of the this compound suspension directly into the stomach of a mouse.

Materials:

-

Prepared this compound suspension

-

Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5-inch, ball-tipped)

-

1 mL syringe

-

Animal scale

Procedure:

-

Animal Handling and Restraint:

-

Weigh the mouse to determine the exact volume of the suspension to be administered.

-